molecular formula C22H25NO5 B1303045 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid CAS No. 361161-57-1

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Cat. No. B1303045
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of amino acids that is used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by base-induced cleavage without affecting the peptide chain. This particular derivative is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their use in synthesizing peptides, including neoglycopeptides and N-methylated peptides.

Synthesis Analysis

The synthesis of related Fmoc-protected amino acids typically involves multi-step processes starting from natural amino acids or their derivatives. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is achieved from L-homoserine with an overall yield of 35% . Another derivative, N-Fmoc-S-Mob-(S)-α-Amino-ε-mercaptohexanoic acid, is synthesized from (L)-lysine in a three-step process . These methods show the versatility of Fmoc chemistry in incorporating various functional groups into amino acids for subsequent peptide synthesis.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides stability during peptide synthesis and can be selectively removed afterward. The structure of the side chains varies depending on the desired functionality in the final peptide. For instance, the presence of an aminooxy side chain allows for chemoselective glycosylation , while the introduction of a mercapto group can facilitate the formation of disulfide bridges in peptides .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in solid-phase peptide synthesis, where they react with the growing peptide chain on a resin. The Fmoc group is then removed, and another amino acid can be added. This process is repeated until the desired peptide sequence is assembled. The papers describe the use of Fmoc-amino acid chlorides and activated oxazolones in these reactions, highlighting the efficiency of these reagents in peptide coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the protective groups and the side chains. These compounds are generally stable under the conditions used for peptide synthesis. They are designed to be soluble in the solvents used during the synthesis and to have reactive groups that can participate in the coupling reactions without side reactions or racemization. The stability of

Scientific Research Applications

Peptide Synthesis and Bond Protection

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid and its derivatives are widely utilized in the synthesis of peptides. The Fmoc (fluoren-9-ylmethoxycarbonyl) group acts as a protective group for the amide bond in peptides, proving especially useful in the synthesis of 'difficult sequences' and in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This process is critical for maintaining the integrity and functionality of peptides during the synthetic process.

Structural and Supramolecular Features

The structural and supramolecular features of Fmoc amino acids are essential for recognizing properties relevant to biomedical research and industry, such as the design and development of novel effective hydrogelators, biomaterials, or therapeutics. A comprehensive understanding of these features is crucial for advancing applications in these areas (Bojarska et al., 2020).

Chemoenzymatic Synthesis

The chemoenzymatic and stereoselective synthesis of Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids from 2-furaldehyde and their application in the solid-phase synthesis of novel completely α-hydroxylated β-hexapeptides demonstrates the versatility of this compound in creating complex peptide structures (Tromp et al., 2001).

Self-Assembly and Functional Materials

Fmoc-modified amino acids and short peptides, due to their self-assembly features, are used extensively for fabricating functional materials. Their inherent hydrophobicity and aromaticity promote the association of building blocks, making them suitable for a range of applications including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).

Drug Design and Protein Engineering

The synthesis of Fmoc-protected amino acids like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a large scale is pivotal for protein engineering and drug design, highlighting the role of these compounds in developing new therapeutic agents and engineering protein structures (Yin et al., 2019).

Peptidomimetic Chemistry

Fmoc-protected morpholine-3-carboxylic acid and other similar compounds are crucial in peptidomimetic chemistry, enabling the synthesis of complex peptide-like structures on a solid phase and opening avenues for new therapeutic interventions and drug development (Sladojevich et al., 2007).

Safety And Hazards

The safety and hazards associated with N-Fmoc amino acids depend on the specific compound. Generally, they should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

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